

An In-Depth Technical Guide to 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1415133

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-(trifluoromethyl)pyrimidine-4-carboxylic acid**, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its structural characteristics, synthesis, and spectroscopic profile, providing the necessary insights for its effective utilization in the laboratory.

Introduction: The Significance of the Trifluoromethyl-Pyrimidine Moiety

The pyrimidine scaffold is a cornerstone in therapeutic agent design, forming the core of numerous drugs. The strategic incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's pharmacological profile. The high electronegativity and metabolic stability of the -CF₃ group can improve binding affinity, membrane permeability, and resistance to metabolic degradation, making trifluoromethyl-substituted heterocycles highly valuable in drug discovery and crop protection. **6-(Trifluoromethyl)pyrimidine-4-carboxylic acid** (CAS No. 933721-99-4) serves as a versatile intermediate, combining the essential pyrimidine core with the advantageous properties of the trifluoromethyl group and a reactive carboxylic acid handle for further chemical modification.

Molecular Structure and Physicochemical Properties

6-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a white to off-white solid at room temperature.^[1] Its structure features a pyrimidine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 6-position and a carboxylic acid group at the 4-position.

Below is a table summarizing its key physicochemical properties:

Property	Value	Source
CAS Number	933721-99-4	[1]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[2]
Molecular Weight	192.10 g/mol	Inferred
Appearance	White to off-white solid	[1]
Predicted Boiling Point	294.4 ± 40.0 °C	[1]
Predicted Density	1.575 ± 0.06 g/cm ³	[1]
Predicted pKa	2.38 ± 0.10	[1]

While experimental data for the crystal structure of **6-(trifluoromethyl)pyrimidine-4-carboxylic acid** is not readily available in the public domain, the crystal structure of the parent compound, pyrimidine-4-carboxylic acid, has been determined.^{[3][4]} It forms molecular sheets with interactions mediated by O—H⋯N hydrogen bonds.^[3] It is plausible that the title compound adopts a similar packing arrangement, influenced by the steric and electronic effects of the trifluoromethyl group.

Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

A definitive, step-by-step published synthesis protocol for **6-(trifluoromethyl)pyrimidine-4-carboxylic acid** is not widely available. However, based on established pyrimidine chemistry, a

plausible synthetic route can be proposed. The synthesis of related 6-(trifluoromethyl)pyrimidine derivatives frequently commences from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.^[5] A general method for preparing 2-trifluoromethyl pyrimidine-4-carboxylic acids has also been patented, suggesting a viable synthetic strategy.^[6]

A potential synthetic pathway is outlined below. This proposed route is for illustrative purposes and would require laboratory optimization.



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Caption: Proposed synthesis of **6-(Trifluoromethyl)pyrimidine-4-carboxylic acid**.

Experimental Rationale:

- Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement. The chloro group at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. Reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with a cyanide source, such as sodium cyanide, would likely lead to the selective displacement of the 4-chloro group to introduce a nitrile functionality.
- Hydrolysis: The resulting 4-cyano-6-(trifluoromethyl)pyrimidine can then be hydrolyzed to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).^[7]

Spectroscopic and Analytical Characterization

Detailed experimental spectra for **6-(trifluoromethyl)pyrimidine-4-carboxylic acid** are not publicly available. However, based on the known spectroscopic properties of related compounds and functional groups, a predicted profile can be established. Commercial suppliers indicate the availability of such data, confirming its characterization in a laboratory setting.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of the carboxylic acid will likely appear as a broad singlet far downfield, typically in the 10-13 ppm range. The two aromatic protons on the pyrimidine ring will appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.
- ^{13}C NMR: The carbon NMR spectrum will be more complex. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining carbons of the pyrimidine ring will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions:

- A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .^[9]
- A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm^{-1} .^[9]
- Strong C-F stretching absorptions associated with the trifluoromethyl group, typically found in the 1100-1300 cm^{-1} region.
- C-N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

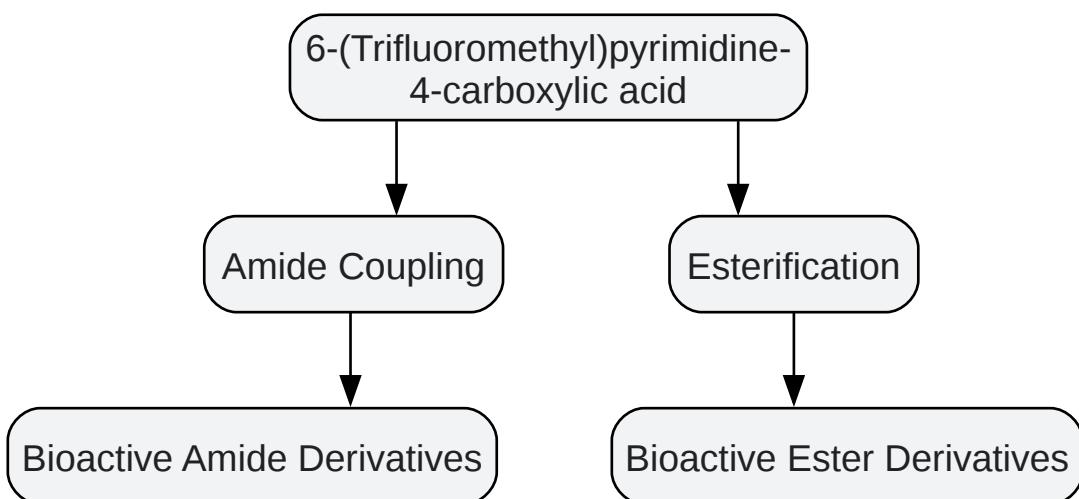
In a mass spectrum, the molecular ion peak (M^+) corresponding to the molecular weight of 192.10 would be expected. Common fragmentation patterns for carboxylic acids include the loss of -OH ($\text{M}-17$) and -COOH ($\text{M}-45$). Fragmentation of the pyrimidine ring may also be observed.

Applications in Research and Development

6-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Medicinal Chemistry

The pyrimidine core is a well-established pharmacophore in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The presence of the carboxylic acid group allows for the straightforward formation of amide bonds, esters, and other functional groups, enabling the construction of compound libraries for high-throughput screening. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of the final drug candidates.



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